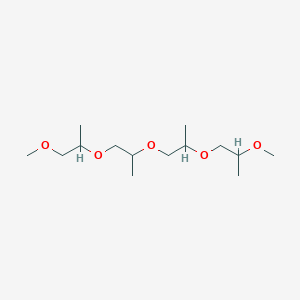
3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane is a chemical compound with the molecular formula C15H32O6. It is a member of the polyether family and is known for its unique structural properties, which include multiple ether linkages and methyl groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane typically involves the reaction of tetraethylene glycol with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process, making it more cost-effective for large-scale manufacturing.
化学反応の分析
Types of Reactions
3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of membrane transport and permeability due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized as a plasticizer and stabilizer in the production of polymers and resins.
作用機序
The mechanism of action of 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane involves its interaction with molecular targets such as lipid bilayers and proteins. The compound’s multiple ether linkages allow it to form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their structure and function. In drug delivery systems, the compound enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes that encapsulate the drug molecules.
類似化合物との比較
Similar Compounds
Tetraethylene glycol dimethyl ether: Similar in structure but lacks the methyl groups present in 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane.
2,5,8,11,14-Pentaoxapentadecane: Similar backbone structure but without the methyl substitutions.
Uniqueness
This compound is unique due to its multiple methyl groups, which enhance its hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery and polymer production.
特性
CAS番号 |
116646-26-5 |
|---|---|
分子式 |
C14H30O5 |
分子量 |
278.38 g/mol |
IUPAC名 |
1-methoxy-2-[2-[2-(2-methoxypropoxy)propoxy]propoxy]propane |
InChI |
InChI=1S/C14H30O5/c1-11(16-6)8-17-13(3)10-19-14(4)9-18-12(2)7-15-5/h11-14H,7-10H2,1-6H3 |
InChIキー |
ROSYHLFNMZTEKZ-UHFFFAOYSA-N |
正規SMILES |
CC(COC)OCC(C)OCC(C)OCC(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)


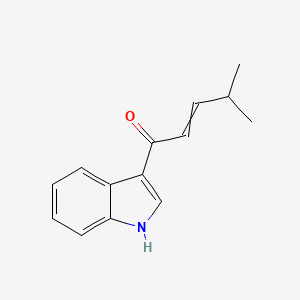
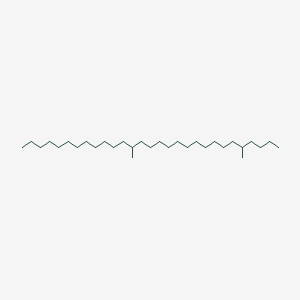
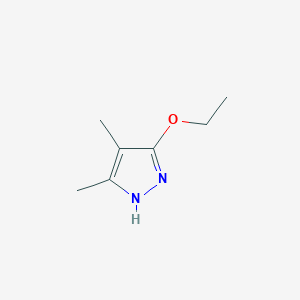
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)
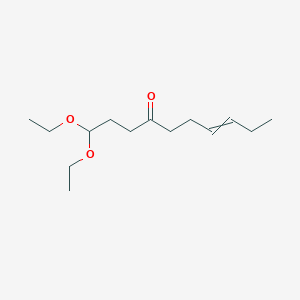


![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
